molecular formula C20H26N6O4 B2454401 (E)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(2-(1-phenylethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 332103-79-4

(E)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(2-(1-phenylethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2454401
CAS RN: 332103-79-4
M. Wt: 414.466
InChI Key: SUVXKOCYELDGFO-YDZHTSKRSA-N
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Description

(E)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(2-(1-phenylethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H26N6O4 and its molecular weight is 414.466. The purity is usually 95%.
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Scientific Research Applications

Structural Characteristics and Synthetic Accessibility

The purine core is a fundamental structure in medicinal chemistry, contributing to a wide range of biological activities. The specific modifications in the compound, such as the presence of a hydrazinyl group and isopropoxypropyl substitution, are indicative of a tailored approach to enhance its pharmacological profile. Synthesis of purine derivatives, including those with specific substitutions at the 7 and 8 positions, has been extensively studied. For instance, purineselenyl and thiadiazolyl derivatives have been synthesized, showcasing the chemical versatility and the potential for generating diverse biological activities (Gobouri, 2020).

Potential Biological Activities and Applications

The purine scaffold is inherent to various biologically active molecules, indicating that derivatives such as the one may possess significant pharmacological properties. For instance, some purine derivatives have shown promising cytotoxic, anti-HIV-1, and antimicrobial activities, suggesting a potential application in cancer therapy, antiviral treatments, and infection control (Rida et al., 2007). Specifically, certain derivatives have exhibited activity against specific cancer cell lines, highlighting the therapeutic potential of purine-based compounds in oncology.

Mechanism of Action

Mode of Action

The mode of action of STK833682 is currently unknown due to the lack of available data. Typically, a compound interacts with its targets, leading to changes in cellular processes or functions. Without knowledge of stk833682’s targets, it’s challenging to explain its interaction and the resulting changes .

Result of Action

The molecular and cellular effects of STK833682’s action are not well-documented. These effects can range from changes in gene expression to alterations in cellular processes. More research is needed to describe these effects .

Action Environment

Environmental factors can include pH, temperature, and the presence of other molecules, all of which can impact a compound’s action .

properties

IUPAC Name

7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4/c1-12(2)30-11-15(27)10-26-16-17(25(4)20(29)22-18(16)28)21-19(26)24-23-13(3)14-8-6-5-7-9-14/h5-9,12,15,27H,10-11H2,1-4H3,(H,21,24)(H,22,28,29)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVXKOCYELDGFO-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CN1C2=C(N=C1NN=C(C)C3=CC=CC=C3)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCC(CN1C2=C(N=C1N/N=C(\C)/C3=CC=CC=C3)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(2-(1-phenylethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

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